1-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of indole, thiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the thiazole ring through a cyclization reaction. The final step involves the coupling of the thiazole-indole intermediate with piperidine-4-carboxamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-{5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE
- 1-{5-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 1-{5-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
1-[(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-2-3-10-25-15-7-5-4-6-14(15)16(20(25)28)17-19(27)23-21(29-17)24-11-8-13(9-12-24)18(22)26/h4-7,13H,2-3,8-12H2,1H3,(H2,22,26)/b17-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAMWJMZSPQGJO-MSUUIHNZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N4CCC(CC4)C(=O)N)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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